Cas no 2228581-55-1 (3,3-difluoro-3-(1,3-oxazol-5-yl)propanoic acid)
3,3-difluoro-3-(1,3-oxazol-5-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3,3-difluoro-3-(1,3-oxazol-5-yl)propanoic acid
- EN300-2001476
- 2228581-55-1
-
- Inchi: 1S/C6H5F2NO3/c7-6(8,1-5(10)11)4-2-9-3-12-4/h2-3H,1H2,(H,10,11)
- InChI Key: CZFQGJKGZGAEHV-UHFFFAOYSA-N
- SMILES: FC(C1=CN=CO1)(CC(=O)O)F
Computed Properties
- Exact Mass: 177.02374935g/mol
- Monoisotopic Mass: 177.02374935g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 63.3Ų
3,3-difluoro-3-(1,3-oxazol-5-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2001476-0.05g |
3,3-difluoro-3-(1,3-oxazol-5-yl)propanoic acid |
2228581-55-1 | 0.05g |
$1560.0 | 2023-09-16 | ||
| Enamine | EN300-2001476-0.1g |
3,3-difluoro-3-(1,3-oxazol-5-yl)propanoic acid |
2228581-55-1 | 0.1g |
$1635.0 | 2023-09-16 | ||
| Enamine | EN300-2001476-0.25g |
3,3-difluoro-3-(1,3-oxazol-5-yl)propanoic acid |
2228581-55-1 | 0.25g |
$1708.0 | 2023-09-16 | ||
| Enamine | EN300-2001476-0.5g |
3,3-difluoro-3-(1,3-oxazol-5-yl)propanoic acid |
2228581-55-1 | 0.5g |
$1783.0 | 2023-09-16 | ||
| Enamine | EN300-2001476-1.0g |
3,3-difluoro-3-(1,3-oxazol-5-yl)propanoic acid |
2228581-55-1 | 1g |
$1857.0 | 2023-06-02 | ||
| Enamine | EN300-2001476-2.5g |
3,3-difluoro-3-(1,3-oxazol-5-yl)propanoic acid |
2228581-55-1 | 2.5g |
$3641.0 | 2023-09-16 | ||
| Enamine | EN300-2001476-5.0g |
3,3-difluoro-3-(1,3-oxazol-5-yl)propanoic acid |
2228581-55-1 | 5g |
$5387.0 | 2023-06-02 | ||
| Enamine | EN300-2001476-10.0g |
3,3-difluoro-3-(1,3-oxazol-5-yl)propanoic acid |
2228581-55-1 | 10g |
$7988.0 | 2023-06-02 | ||
| Enamine | EN300-2001476-1g |
3,3-difluoro-3-(1,3-oxazol-5-yl)propanoic acid |
2228581-55-1 | 1g |
$1857.0 | 2023-09-16 | ||
| Enamine | EN300-2001476-5g |
3,3-difluoro-3-(1,3-oxazol-5-yl)propanoic acid |
2228581-55-1 | 5g |
$5387.0 | 2023-09-16 |
3,3-difluoro-3-(1,3-oxazol-5-yl)propanoic acid Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 3,3-difluoro-3-(1,3-oxazol-5-yl)propanoic acid
3,3-Difluoro-3-(1,3-oxazol-5-yl)propanoic Acid (CAS No. 2228581-55-1): A Versatile Fluorinated Building Block for Modern Drug Discovery
In the rapidly evolving field of medicinal chemistry, 3,3-difluoro-3-(1,3-oxazol-5-yl)propanoic acid (CAS No. 2228581-55-1) has emerged as a highly sought-after fluorinated scaffold. This compound combines the unique properties of fluorine substitution with the 1,3-oxazole heterocycle, making it a valuable intermediate for designing novel therapeutics. Researchers are increasingly focusing on fluorinated compounds due to their enhanced metabolic stability, bioavailability, and binding affinity—key attributes addressed in trending topics like AI-driven drug design and fragment-based drug discovery.
The structural motif of 3,3-difluoro-3-(1,3-oxazol-5-yl)propanoic acid features a difluoromethyl group adjacent to a carboxylic acid, a configuration known to modulate pKa and improve membrane permeability. This aligns with current industry demands for bioisosteres that replace traditional functional groups while retaining efficacy. Searches for fluorine in drug design and heterocyclic acid derivatives have surged, reflecting its relevance in targeting GPCRs and kinases—a hot topic in precision medicine.
From a synthetic perspective, CAS No. 2228581-55-1 serves as a linchpin for click chemistry and late-stage diversification, methodologies dominating recent literature. Its oxazole ring offers a handle for metal-catalyzed cross-coupling, addressing the need for C-H functionalization strategies. These attributes resonate with queries like how to improve drug solubility or best practices for fluorination, frequently searched by pharmaceutical chemists.
Beyond drug development, this compound’s fluorescent properties (due to the oxazole moiety) have sparked interest in probe design for imaging applications. With the rise of theranostics—a fusion of therapy and diagnostics—this dual functionality positions 3,3-difluoro-3-(1,3-oxazol-5-yl)propanoic acid as a candidate for targeted delivery systems. Such applications are frequently explored in forums discussing next-gen biomarkers.
Regulatory and environmental considerations also favor fluorinated compounds like CAS No. 2228581-55-1. Their low toxicity profiles and biodegradability potential align with the green chemistry movement, a trending search term among sustainable pharma advocates. Moreover, its stability under physiological conditions answers common questions about improving drug half-life—a critical factor in long-acting injectables development.
In summary, 3,3-difluoro-3-(1,3-oxazol-5-yl)propanoic acid exemplifies innovation at the intersection of fluorine chemistry and heterocyclic design. Its versatility addresses pressing challenges in drug discovery, from ADME optimization to molecular imaging, making it a staple in cutting-edge research pipelines worldwide.
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